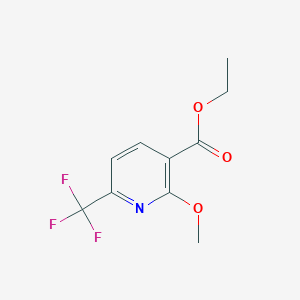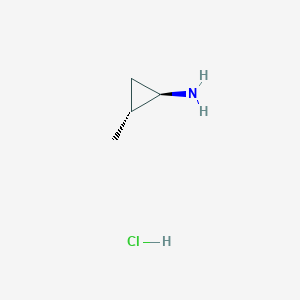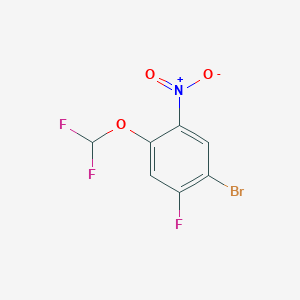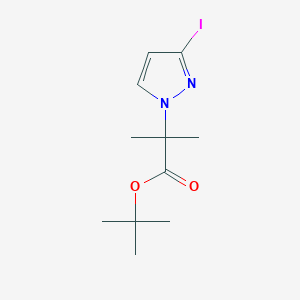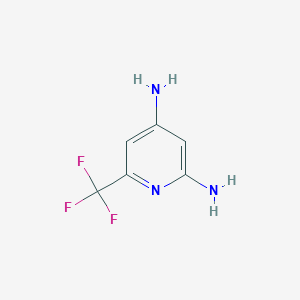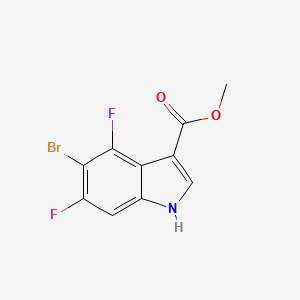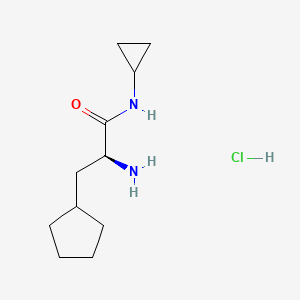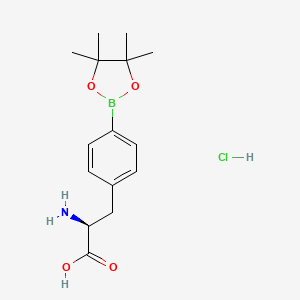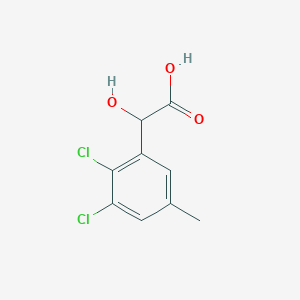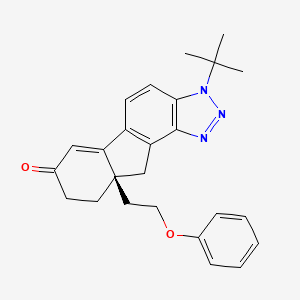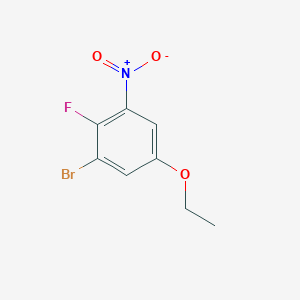![molecular formula C11H11ClN2O2 B1459832 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one CAS No. 1547735-92-1](/img/structure/B1459832.png)
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
Descripción general
Descripción
7-Chloro-3,4-dihydro-1H-spiro[oxolane-3,2'-quinoxaline]-3'-one is a heterocyclic compound that is of great interest to the scientific community due to its unique properties and potential applications. This compound is an analog of spiro[oxolane-3,2'-quinoxaline], which is a heterocyclic compound that has been extensively studied for its potential applications in medicine and other fields. 7-Chloro-3,4-dihydro-1H-spiro[oxolane-3,2'-quinoxaline]-3'-one has a unique structure that is composed of two fused six-membered rings, with a chlorine atom in the center. This compound has been studied for its potential as a therapeutic agent and its ability to interact with biological molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The Stollé type reaction involving compounds similar to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one has led to the creation of new heterocyclic systems. These compounds were used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in three-component cyclocondensations with malononitrile and other compounds with activated methylene group (Medvedeva et al., 2014).
- A study on manganese(III) acetate-induced reactions, similar in nature to those involving 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, produced novel fused spiro derivatives and explored their precursor compounds (Bremner & Jaturonrusmee, 1990).
Biological Evaluation and Molecular Docking
- Novel tacrine hybrids, structurally related to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, were synthesized and subjected to biological evaluation, including AChE and cytotoxicity activity, as well as molecular docking studies (Bonacorso et al., 2015).
Novel Synthesis Methods
- A study highlighted an efficient and novel protocol for synthesizing spiro[1,3]oxazino[5,6-c]quinoline derivatives, showcasing the versatility in synthesizing complex structures related to the 7'-chloro compound (Aslanpanjeh et al., 2019).
Advanced Syntheses of Spirocyclic Compounds
- Research on the syntheses of various spirocyclic compounds, such as spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid, which is structurally related to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, provided insights into diastereoselective cyclopropanation reactions and other advanced synthetic techniques (Yong et al., 2007).
Propiedades
IUPAC Name |
6-chlorospiro[1,4-dihydroquinoxaline-3,3'-oxolane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-9(5-7)14-11(10(15)13-8)3-4-16-6-11/h1-2,5,14H,3-4,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFMSZRBBDWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




